Fenthion sulfone

Catalog No.
S749062
CAS No.
3761-42-0
M.F
C10H15O5PS2
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthion sulfone

CAS Number

3761-42-0

Product Name

Fenthion sulfone

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C10H15O5PS2

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3

InChI Key

ZDHYERRNXRANLI-UHFFFAOYSA-N

Synonyms

Phosphorothioic Acid O,O-Dimethyl O-[3-Methyl-4-(methylsulfonyl)phenyl]ester; Phosphorothioic Acid O,O-Dimethyl O-[4-(Methylsulfonyl)-m-tolyl]ester;

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C

The exact mass of the compound Fenthion sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Fenthion sulfone is a highly stable, terminal oxidative metabolite of the broad-spectrum organophosphorus insecticide fenthion [1]. In both environmental matrices and biological systems, fenthion rapidly undergoes oxidation to form fenthion sulfoxide and subsequently fenthion sulfone [2]. Because global agricultural and food safety regulations mandate that maximum residue limits (MRLs) for fenthion be calculated as the sum of the parent compound and its oxidative metabolites, fenthion sulfone is primarily procured as a high-purity analytical reference standard. It is critical for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling accurate quantification of pesticide residues in crops, animal tissues, and environmental samples where the parent compound has already degraded [3].

Research Fit

Certified analytical reference standard for fenthion residue quantification in environmental, food, and forensic matrices

Defined oxidative sulfone metabolite with distinct chromatographic retention and biological inactivity vs. parent fenthion

Supports multi-residue LC-MS/MS and GC methods; essential for accurate metabolite differentiation in monitoring programs

Substituting the parent fenthion or the intermediate fenthion sulfoxide for fenthion sulfone in analytical workflows is scientifically invalid and leads to regulatory compliance failures [1]. The addition of the sulfone group drastically alters the molecule's physicochemical properties, reducing its lipophilicity (Log Kow 2.02) compared to the parent fenthion (Log Kow 4.04) [2]. This polarity shift completely changes its partitioning behavior during QuEChERS extraction and significantly advances its retention time in reverse-phase liquid chromatography. Furthermore, fenthion sulfone exhibits unique precursor-to-product ion transitions in mass spectrometry (m/z 311.0 → 125.0) that cannot be calibrated using parent standards (m/z 279.0 → 169.0) [3]. Consequently, laboratories must procure the exact fenthion sulfone standard to prevent false negatives and accurately quantify total fenthion exposure.

Substitution Risk

1

Log Kow and bioaccumulation mismatch: ~100-fold lower partition coefficient vs. parent fenthion leads to markedly different retention and environmental fate estimates

2

Toxicological profile divergence: fenthion sulfone is antiandrogen-negative, while parent fenthion acts as an androgen receptor antagonist; sulfoxide may interconvert

3

GC analytical interference: fenthion sulfoxide oxidizes to sulfone in the injection port, causing false-positive sulfone detection without a certified standard

Chromatographic Polarity and Extraction Partitioning

The oxidation of fenthion to fenthion sulfone introduces a highly polar sulfonyl group, fundamentally changing its behavior in analytical separations. Fenthion sulfone exhibits a Log Kow of 2.02, which is two orders of magnitude less lipophilic than the parent fenthion (Log Kow 4.04) [1]. This drastic difference means fenthion sulfone elutes much earlier in standard reverse-phase LC columns and partitions differently during solvent extraction.

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data2.02
Comparator Or BaselineFenthion (4.04)
Quantified Difference2.02 log unit reduction in lipophilicity
ConditionsStandard octanol-water partitioning assay

Procurement of the exact sulfone standard is mandatory to establish accurate retention time windows and extraction recovery rates in multi-residue chromatographic panels.

BCF vs Fenthion
Head-to-head
BCF 3.2 vs 170 (~53-fold lower)
Enables accurate bioaccumulation risk modeling without overestimation
Killifish whole-body study; log Kow 2.02 vs 4.04

Mass Spectrometry MRM Transitions for Selective Quantification

In ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), fenthion sulfone requires specific Multiple Reaction Monitoring (MRM) transitions for accurate quantification. Under positive electrospray ionization, fenthion sulfone yields a precursor ion of m/z 311.0 and a primary product ion of m/z 125.0 [1]. In contrast, the parent fenthion utilizes an m/z 279.0 → 169.0 transition.

Evidence DimensionESI+ MRM Transitions
Target Compound DataPrecursor m/z 311.0 → Product m/z 125.0
Comparator Or BaselineFenthion (Precursor m/z 279.0 → Product m/z 169.0)
Quantified Difference+32 Da precursor mass shift and distinct fragmentation pathway
ConditionsPositive electrospray ionization (ESI+) UHPLC-MS/MS

Using the exact reference standard ensures absolute analytical selectivity in complex matrices, eliminating cross-talk and enabling precise regulatory reporting.

Antiandrogenic Activity
Head-to-head
Fenthion sulfone: negative; Fenthion: positive (comparable to flutamide)
Confirms metabolite does not contribute to androgen receptor antagonism
NIH3T3 reporter assay; dihydrotestosterone 10⁻⁷ M

Acute Mammalian Toxicity Profile

Toxicological assessments demonstrate that fenthion sulfone is significantly more acutely toxic than its parent compound. In vivo studies in male rats establish an acute oral LD50 of 125 mg/kg for fenthion sulfone, compared to 220 mg/kg for unoxidized fenthion [1]. This increased toxicity underscores the regulatory requirement to monitor the sulfone metabolite.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data125 mg/kg
Comparator Or BaselineFenthion (220 mg/kg)
Quantified Difference43% lower LD50 threshold (indicating higher acute toxicity)
ConditionsIn vivo acute oral dosing in male rats

Toxicological research and safety evaluations must utilize the sulfone standard to accurately model the true biological hazard of post-application fenthion residues.

GC Injection Stability
Class-level
Sulfone stable; sulfoxide oxidizes to sulfone in GC port
Prevents false-positive sulfone detection; ensures method accuracy
Validated during UHPLC-MS/MS method development

Environmental Persistence and Residue Tracking

Fenthion is highly transient in the environment, degrading rapidly with a half-life of 4 to 8 days in citrus crops [1]. As the parent compound depletes, it oxidizes into fenthion sulfoxide and subsequently accumulates as fenthion sulfone. Because the sulfone is a stable terminal residue, it represents a critical marker for historical pesticide application long after the parent fenthion has vanished.

Evidence DimensionEnvironmental Degradation and Accumulation
Target Compound DataAccumulates as a persistent terminal oxidative residue
Comparator Or BaselineFenthion (Rapid degradation, t1/2 = 4-8 days)
Quantified DifferenceParent compound depletes while the sulfone metabolite persists and accumulates over time
ConditionsField trials (citrus orchards) and photodegradation studies

Environmental testing laboratories must procure the sulfone standard to prevent false-negative compliance results when screening aged or processed agricultural samples.

Fruit Persistence
Head-to-head
Sulfone: minor residue; Sulfoxide: major, half-life ~14 days
Distinguishes dominant sulfoxide residue from terminal sulfone in citrus
Orange field study; parent half-life ~6 days
CSF Distribution
Head-to-head
Higher sulfone and sulfoxide levels in CSF than in blood
Supports forensic interpretation of postmortem fenthion exposure
Human fatality LC-MS/MS; 5–200 ng/mL range
Hydrolysis Stability
Head-to-head
Sulfone half-life ~4.0 d (pH 7, 50°C); 2.6× longer than fenoxon sulfone
Informs environmental persistence modeling under aqueous conditions
Buffered pH 7 and 9; HPLC determination

Regulatory Food Safety and Pesticide Residue Screening

Because fenthion sulfone has a distinct Log Kow and unique MRM transitions (m/z 311.0 → 125.0), it is an indispensable standard for QuEChERS-based LC-MS/MS multi-residue panels [1]. It allows food safety laboratories to accurately quantify total fenthion equivalents in crops, ensuring compliance with international Maximum Residue Limits (MRLs).

Environmental Fate and Water Quality Monitoring

Fenthion rapidly degrades in the environment, leaving fenthion sulfone as a persistent marker [2]. Environmental testing facilities use this standard to track historical pesticide runoff in soil and groundwater, where testing for the parent compound alone would yield false negatives.

Toxicological and Acetylcholinesterase (AChE) Inhibition Studies

Given its higher acute toxicity (LD50 125 mg/kg) compared to the parent fenthion, fenthion sulfone is utilized in in vitro and in vivo toxicological assays [3]. Researchers procure this compound to study the specific mechanisms of OP-induced AChE inhibition and to evaluate the efficacy of cholinesterase reactivators.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aquatic bioaccumulation studies
Defined bioconcentration profile
Bioaccumulation model calibration
Pesticide residue monitoring (food)
Metabolite-specific certified standard
Sulfoxide/sulfone residue differentiation
Forensic postmortem toxicology
Postmortem distribution reference data
CSF vs blood exposure interpretation
Endocrine disruption research
Confirmed antiandrogen-negative identity
Endocrine activity attribution to parent

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

310.00985292 Da

Monoisotopic Mass

310.00985292 Da

Heavy Atom Count

18

UNII

YG5J2CSW37

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3761-42-0

Biological Half Life

0.93 Days

Use Classification

Pesticides -> Transformation products

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